Cas no 2138133-91-0 (4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro-)

4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro- structure
2138133-91-0 structure
商品名:4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro-
CAS番号:2138133-91-0
MF:C8H9N3O
メガワット:163.176561117172
CID:5259825

4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro- 化学的及び物理的性質

名前と識別子

    • 4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro-
    • インチ: 1S/C8H9N3O/c1-2-11-5-10-7-6(11)3-4-9-8(7)12/h3-5H,2H2,1H3,(H,9,12)
    • InChIKey: GFBWIENDFCHJFA-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC=CC2N(CC)C=NC1=2

4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-382350-0.05g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
0.05g
$972.0 2023-03-02
Enamine
EN300-382350-0.25g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
0.25g
$1065.0 2023-03-02
Enamine
EN300-382350-2.5g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
2.5g
$2268.0 2023-03-02
Enamine
EN300-382350-1.0g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
1g
$0.0 2023-06-07
Enamine
EN300-382350-0.5g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
0.5g
$1111.0 2023-03-02
Enamine
EN300-382350-10.0g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
10.0g
$4974.0 2023-03-02
Enamine
EN300-382350-0.1g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
0.1g
$1019.0 2023-03-02
Enamine
EN300-382350-5.0g
1-ethyl-1H-imidazo[4,5-c]pyridin-4-ol
2138133-91-0
5.0g
$3355.0 2023-03-02

4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro- 関連文献

4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro-に関する追加情報

Professional Introduction to 4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro (CAS No. 2138133-91-0)

The compound 4H-Imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro (CAS No. 2138133-91-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This heterocyclic scaffold combines the structural features of imidazo[4,5-c]pyridine and pyridinone moieties, which have garnered considerable attention due to their diverse pharmacological properties. The presence of the 1-ethyl substituent and the 1,5-dihydro functional group further enhances its potential as a lead compound in medicinal chemistry.

Recent studies have highlighted the importance of imidazo[4,5-c]pyridine derivatives in drug discovery. These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The 4H-imidazo[4,5-c]pyridin-4-one core structure is particularly notable for its ability to interact with various biological targets, making it a valuable scaffold for designing targeted therapeutics. The 1-ethyl-1,5-dihydro modification introduces additional conformational flexibility and electronic properties that can be exploited to optimize binding affinity and selectivity.

In the context of modern drug development, computational methods play a crucial role in predicting the pharmacokinetic and pharmacodynamic properties of novel compounds. Molecular modeling studies on 4H-imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro have revealed promising interactions with enzymes and receptors involved in critical disease pathways. These insights have guided the synthesis of analogs with enhanced potency and reduced toxicity. For instance, modifications at the 1-ethyl position have been shown to modulate binding affinity to specific protein targets without compromising overall bioactivity.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic systems. Key steps include cyclization reactions to form the imidazo[4,5-c]pyridine ring system followed by functional group manipulations to introduce the 1-ethyl and 1,5-dihydro moieties. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.

Preclinical studies have demonstrated the therapeutic potential of derivatives based on the 4H-imidazo[4,5-c]pyridin-4-one scaffold. Notably, certain analogs have shown efficacy in preclinical models of cancer by inhibiting key signaling pathways involved in tumor growth and metastasis. The 1-ethyl substituent appears to play a critical role in mediating these effects by fine-tuning interactions with target proteins. These findings have spurred further investigation into structurally related compounds as candidates for clinical development.

The versatility of this scaffold also extends to its potential application in addressing emerging infectious diseases. Emerging evidence suggests that imidazo[4,5-c]pyridine derivatives can interfere with viral replication by targeting host factors essential for pathogen survival. The 1-ethyl-1,5-dihydro configuration may enhance resistance to metabolic degradation, improving bioavailability and therapeutic efficacy. Such properties make this class of compounds particularly relevant in the ongoing fight against antibiotic-resistant pathogens.

From a regulatory perspective, compounds like 4H-imidazo[4,5-c]pyridin-4-one, 1-ethyl-1,5-dihydro must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Advances in biomarker-driven approaches have allowed for more personalized drug development strategies, reducing attrition rates during late-stage testing. This compound’s unique structural features make it an attractive candidate for such innovative therapeutic paradigms.

The future direction of research on this compound lies in exploring its potential as a scaffold for drug discovery across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible therapeutic benefits for patients worldwide. The continued refinement of synthetic methodologies will further expand the library of structurally diverse analogs derived from this core scaffold.

In summary,4H-imidazo[4,5-c]pyridin-4-one, particularly its 1-ethyl-1,5-dihydro derivative (CAS No. 2138133–91–0), represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features combined with its demonstrated biological activity make it a valuable asset in the quest for novel therapeutics targeting various diseases.

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